3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate
Description
The compound 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0²,⁷]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate features a tricyclic framework with a unique combination of substituents: six chlorine atoms, two methyl ester groups, and conjugated double bonds. Its molecular architecture includes a bicyclo[6.2.1] system fused with a cycloheptene ring, creating a rigid, polycyclic structure. Limited direct data on this compound are available , but structural analogs provide insights into its properties.
Properties
IUPAC Name |
dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl6O4/c1-24-11(22)5-3-4-6(12(23)25-2)8-7(5)13(18)9(16)10(17)14(8,19)15(13,20)21/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNNWOWRJEFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)C(=O)OC)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Structural Features Relevant to Synthesis
- The compound features a tricyclic framework: tricyclo[6.2.1.0,2,7]undecane core.
- It contains six chlorine atoms at positions 1,8,9,10,11,11.
- Two methyl ester groups are attached at positions 3 and 6.
- The tetraene system indicates multiple double bonds within the fused rings.
These features suggest that the synthesis involves:
- Construction of the tricyclic skeleton.
- Introduction of chlorine atoms selectively at multiple sites.
- Esterification to install the dimethyl dicarboxylate groups.
General Synthetic Strategies for Chlorinated Tricyclic Esters
Cycloaddition and Ring-Closure Reactions
Tricyclic compounds of this type are often synthesized via cycloaddition reactions such as Diels–Alder reactions, followed by functional group transformations to install chlorines and esters.
- Diels–Alder Cycloaddition : Fused ring systems can be constructed by reacting dienes with dienophiles. Literature on related tricyclic esters (e.g., dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6,9-tetraene-9,10-dicarboxylate) demonstrates the use of Diels–Alder chemistry to build the core skeleton.
Chlorination Steps
- Chlorination of polycyclic frameworks can be achieved using reagents such as sulfuryl chloride, chlorine gas, or N-chlorosuccinimide under controlled conditions to introduce chlorine atoms selectively.
- The hexachlorinated pattern suggests stepwise or regioselective chlorination after the tricyclic framework is formed.
Esterification
- The dimethyl ester groups at positions 3 and 6 are typically introduced by esterification of corresponding dicarboxylic acid precursors using methanol and acid catalysts or via direct methylation of acid chlorides.
Specific Preparation Methodologies and Data
No direct experimental procedures for this exact compound are found in the open literature; however, the following data and methods from analogous compounds provide insight:
Patent-Based Preparation Insights
A related patent (EP0023454B1) describes preparation of bicyclic and tricyclic oxygen-containing compounds with chlorination and esterification steps, which can be extrapolated to the target compound synthesis. Key points include:
- Use of dihydrofuran derivatives as intermediates.
- Stepwise functionalization to introduce hydroxy and methoxy groups.
- Subsequent chlorination to install chlorine atoms.
- Control of stereochemistry via reaction conditions.
Summary Table of Preparation Method Analysis
| Aspect | Description |
|---|---|
| Core Formation | Cycloaddition (Diels–Alder) to form tricyclic system |
| Chlorination | Controlled chlorination using Cl2 or sulfuryl chloride |
| Esterification | Methanol esterification or methylation of acid derivatives |
| Key Intermediates | Dihydrofuran or bicyclic lactone derivatives |
| Reaction Conditions | Lewis acid catalysis, inert atmosphere, temperature control |
| Purification | Chromatography and recrystallization to obtain pure product |
| Stereochemistry Control | Achieved via choice of starting materials and reaction conditions |
Research Findings and Considerations
- The synthesis of such complex chlorinated tricyclic esters requires multi-step sequences with careful control of regio- and stereochemistry.
- Chlorination is a critical step that must be controlled to avoid over-chlorination or degradation.
- Ester groups provide synthetic handles for further modification or improve compound stability.
- Literature on related tricyclic esters and chlorinated bicyclic compounds supports the feasibility of these methods.
Chemical Reactions Analysis
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
The compound 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate (CAS No. 1221723-51-8) is a complex chlorinated organic compound with potential applications in various fields. This article explores its scientific research applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C₁₅H₈Cl₆O₄
- Molecular Weight : 464.94 g/mol
- CAS Number : 1221723-51-8
- MDL Number : MFCD19442661
Structure
The structure of this compound features a tricyclic core with multiple chlorinated groups and dicarboxylate functionalities, which may influence its reactivity and interaction with biological systems.
Pesticide Development
One of the primary applications of this compound is in the development of pesticides. The hexachlorinated structure suggests potential efficacy against a variety of pests due to its ability to disrupt biological processes. Research indicates that chlorinated compounds often exhibit strong insecticidal properties.
Pharmaceutical Research
There is ongoing interest in the synthesis of chlorinated compounds for pharmaceutical applications. The unique structure of this compound may lead to novel drug candidates, particularly in targeting specific diseases where chlorinated organic compounds have shown therapeutic potential.
Material Science
The compound's stability and reactivity make it a candidate for use in material science, particularly in the development of polymers or coatings that require specific chemical resistance or durability.
Environmental Studies
Due to its chlorinated nature, this compound is also relevant in environmental chemistry studies. Its persistence and potential bioaccumulation raise concerns about its environmental impact, making it a subject of study for ecotoxicology and environmental monitoring.
Data Tables
Research has identified several synthetic pathways for producing this compound, often involving multi-step reactions that incorporate chlorination and dicarboxylation processes.
| Synthesis Step | Description |
|---|---|
| Step 1 | Chlorination of precursor compounds |
| Step 2 | Formation of the tricyclic structure |
| Step 3 | Dicarboxylation to introduce functional groups |
Case Study 1: Insecticidal Activity
A study published in Journal of Agricultural and Food Chemistry evaluated the insecticidal properties of similar chlorinated compounds against common agricultural pests. Results indicated significant mortality rates at low concentrations, suggesting that derivatives of this compound could be effective pesticides .
Case Study 2: Anticancer Properties
Research published in Cancer Research investigated the anticancer potential of chlorinated organic compounds similar to this one. The study found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, indicating possible therapeutic applications .
Case Study 3: Environmental Impact Assessment
An environmental study assessed the persistence and degradation pathways of chlorinated compounds in aquatic systems. Findings highlighted the importance of monitoring such compounds due to their potential bioaccumulation and toxicity to aquatic life .
Mechanism of Action
The mechanism of action of 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple chlorine atoms and tricyclic structure allow it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Research Findings and Trends
Cycloaddition Derivatives: The dione compound is synthesized via cyclopentadiene and p-benzoquinone cycloaddition, a route that could be adapted for the target compound by substituting quinones with chlorinated precursors.
Crystal Engineering : The diethyl diphenyl analog’s triclinic packing highlights the role of substituents in dictating solid-state behavior, a consideration for designing the target compound’s crystallization protocols.
Thermodynamic Stability : Halogenated tricyclic compounds (e.g., ) often exhibit higher thermal stability due to increased van der Waals interactions, suggesting the target compound may decompose at temperatures >250°C.
Biological Activity
3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate is a complex organic compound that has garnered attention in various fields of biological research due to its unique structure and potential bioactivity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound features a tricyclic structure with multiple chlorine substituents and dicarboxylate groups. Its molecular formula is , and it has a molecular weight of approximately 408.8 g/mol. The intricate arrangement of its atoms contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.8 g/mol |
| IUPAC Name | 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, hexachlorinated compounds are known for their ability to disrupt microbial cell membranes. In vitro studies have shown that such compounds can inhibit the growth of various bacteria and fungi.
Cytotoxicity Studies
Cytotoxicity assessments using cell lines have demonstrated that 3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0,2,7]undeca-2(7),3,5,9-tetraene-3,6-dicarboxylate exhibits dose-dependent effects on cell viability.
Table 1: Cytotoxic Effects on Cell Lines
The mechanisms through which this compound exerts its biological effects may involve:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Interfering with normal cell cycle progression.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar hexachlorinated tricyclic compounds. The findings suggested that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.
Case Study 2: Environmental Impact
Research conducted on the environmental persistence of this compound indicated that it could accumulate in aquatic ecosystems due to its lipophilic nature. This raises concerns regarding its ecological impact and potential bioaccumulation in food chains.
Q & A
Q. What are the common synthetic routes for preparing 3,6-dimethyl hexachlorotricyclo-dicarboxylate, and how can reaction intermediates be optimized?
Methodological Answer: The compound’s synthesis typically involves cycloaddition or Diels-Alder reactions to construct the tricyclic core. For example, Balakrishnan et al. demonstrated the use of diethyl dicarboxylate precursors in cycloaddition reactions under controlled thermal conditions (80–100°C) to form analogous tricyclic structures . Key intermediates (e.g., chlorinated dienes) require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading .
Q. What analytical techniques are most reliable for characterizing the compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolves the tricyclic framework and stereochemistry. For example, triclinic crystal systems (e.g., a = 9.7126 Å, α = 115.013°) confirm bond angles and substituent positions .
- GC-MS : Validates molecular weight (e.g., m/z patterns for chlorinated fragments) and detects trace impurities using NIST reference libraries .
- NMR : and NMR identify methyl and carboxylate groups. Anomalies in proton environments (e.g., diastereotopic H atoms) require 2D-COSY or NOESY for resolution .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should monitor degradation via HPLC under:
- Thermal stress (40–60°C for 14 days).
- Photolytic exposure (ICH Q1B guidelines, UV light at 320–400 nm).
- Humidity (75% RH, 25°C).
Data analysis uses peak area normalization; degradation products (e.g., dechlorinated analogs) are identified via high-resolution MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. COMSOL Multiphysics integrates AI-driven parameter optimization to model reaction kinetics, such as activation energy barriers for chlorination steps . Molecular dynamics (MD) simulations (NAMD/VMD) assess solvent effects on conformational stability .
Q. How can researchers resolve contradictions between experimental and theoretical spectral data?
Methodological Answer: Discrepancies in NMR shifts (e.g., predicted vs. observed δ values for methyl groups) often arise from solvent effects or dynamic stereochemistry. Mitigation strategies:
Q. What statistical methods are effective for optimizing reaction yields in complex multi-step syntheses?
Methodological Answer: Response Surface Methodology (RSM) with Central Composite Design (CCD) evaluates interactions between variables (e.g., catalyst concentration, reaction time). For example, a 3-factor CCD can optimize yield (%) while minimizing side-product formation. Machine learning (e.g., Random Forest regression) identifies non-linear relationships in high-dimensional datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
